molecular formula C17H17Br2NO4S B11102875 4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate

4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate

Cat. No.: B11102875
M. Wt: 491.2 g/mol
InChI Key: MGIZTKUBXRFIFQ-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate is an organic compound belonging to the class of benzanilides This compound is characterized by the presence of bromine atoms and a diethylsulfamoyl group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate typically involves a multi-step process:

    Bromination: The initial step involves the bromination of phenyl benzoate to introduce bromine atoms at specific positions on the aromatic rings. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Sulfamoylation: The next step involves the introduction of the diethylsulfamoyl group. This can be done by reacting the brominated intermediate with diethylsulfamoyl chloride (C₄H₉ClNO₂S) in the presence of a base such as triethylamine (C₆H₁₅N).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient bromination and sulfamoylation, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.

    Oxidation and Reduction: The diethylsulfamoyl group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

    Hydrolysis: The ester linkage in the benzoate structure can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields a phenol derivative.

    Oxidation: Oxidation of the sulfamoyl group can lead to sulfonic acid derivatives.

    Reduction: Reduction can yield amine derivatives.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated and sulfamoylated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could be explored for its activity against various biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atoms and the diethylsulfamoyl group can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromo-3-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of diethylsulfamoyl.

    4-Bromophenyl 4-chloro-3-(diethylsulfamoyl)benzoate: Similar structure but with a chlorine atom instead of a second bromine atom.

    4-Bromophenyl 4-bromo-3-(ethylsulfamoyl)benzoate: Similar structure but with an ethylsulfamoyl group instead of diethylsulfamoyl.

Uniqueness

4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate is unique due to the presence of both bromine atoms and the diethylsulfamoyl group

Properties

Molecular Formula

C17H17Br2NO4S

Molecular Weight

491.2 g/mol

IUPAC Name

(4-bromophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C17H17Br2NO4S/c1-3-20(4-2)25(22,23)16-11-12(5-10-15(16)19)17(21)24-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3

InChI Key

MGIZTKUBXRFIFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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